molecular formula C19H25N3O3 B2500301 N-cyclopentyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892264-30-1

N-cyclopentyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2500301
CAS RN: 892264-30-1
M. Wt: 343.427
InChI Key: KTDSIBQSPLPUCD-UHFFFAOYSA-N
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Description

N-cyclopentyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1990s. It is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. CP-47,497 has been studied extensively for its potential therapeutic applications, as well as its effects on the central nervous system.

Scientific Research Applications

Synthesis and Derivatization Techniques

Synthesis of Novel Derivatives

Research has delved into the synthesis of novel derivatives involving similar compounds, highlighting methodologies that may be applicable to or have inspired the synthesis of N-cyclopentyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide. For instance, the synthesis of novel 1,2-functionally-substituted derivatives provides insights into the creation of compounds with specific substituents, potentially impacting their biological activity (Aghekyan et al., 2009).

Catalytic Synthesis Approaches

The catalytic synthesis of heterocyclic derivatives, including those related to the compound , emphasizes the role of catalysis in achieving high yields and selectivity for desired products. Such studies offer a framework for developing efficient synthesis routes for complex molecules (Bacchi et al., 2005).

Applications in Medicinal Chemistry

Anticonvulsant Activity

Investigations into the anticonvulsant properties of derivatives structurally related to this compound have demonstrated potential therapeutic applications. These studies suggest the compound's framework could be useful in designing new anticonvulsant agents, highlighting its significance in drug discovery (Deepakumari et al., 2016).

Antitumor and Antipsychotic Potential

Research on carboxamide derivatives, including structural analogs of the compound, has shown cytotoxic and antipsychotic activities, indicating the compound's potential in developing treatments for cancer and psychiatric disorders. These findings underscore the importance of such molecules in exploring new therapeutic avenues (Norman et al., 1996).

properties

IUPAC Name

N-cyclopentyl-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-2-3-6-11-22-18(24)15-10-9-13(12-16(15)21-19(22)25)17(23)20-14-7-4-5-8-14/h9-10,12,14H,2-8,11H2,1H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDSIBQSPLPUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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